molecular formula C8H8F2S B13301532 [3-(Difluoromethyl)phenyl]methanethiol

[3-(Difluoromethyl)phenyl]methanethiol

Cat. No.: B13301532
M. Wt: 174.21 g/mol
InChI Key: JFHGDINJACSVAQ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)phenyl]methanethiol is a high-purity organosulfur compound designed for research and development applications. This chemical serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. The difluoromethyl substituent on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for creating novel analogs and functional materials . Methanethiols, in general, are characterized by a sulfhydryl (-SH) functional group, which is highly reactive and acts as a strong nucleophile . This allows researchers to use this compound in key transformations such as the formation of thioethers or the synthesis of more complex sulfur-containing heterocycles. The compound is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F2S

Molecular Weight

174.21 g/mol

IUPAC Name

[3-(difluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H8F2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2

InChI Key

JFHGDINJACSVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CS

Origin of Product

United States

Synthetic Methodologies for 3 Difluoromethyl Phenyl Methanethiol

Established Synthetic Pathways and Their Mechanistic Underpinnings

While specific literature detailing the synthesis of [3-(Difluoromethyl)phenyl]methanethiol is not abundant, established principles of organic synthesis allow for the proposal of reliable multi-step pathways starting from readily available precursors.

A plausible and robust multi-step synthesis for this compound can be envisioned starting from common aromatic building blocks. One such pathway commences with 3-bromobenzaldehyde (B42254). The synthesis can be broken down into two key stages: the introduction of the difluoromethyl group and the subsequent conversion of the aldehyde functionality to a methanethiol (B179389) group.

Stage 1: Introduction of the Difluoromethyl Group

The initial step involves the conversion of the aldehyde group in 3-bromobenzaldehyde to a difluoromethyl group. This can be achieved through a deoxyfluorination reaction. A variety of reagents are available for this transformation, with sulfur tetrafluoride (SF4) and its derivatives like diethylaminosulfur trifluoride (DAST) being common choices. However, for laboratory-scale synthesis, reagents like tetramethylammonium (B1211777) fluoride (B91410) (NMe4F) in combination with perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (B1165640) (Tf2O) offer a more practical alternative to gaseous reagents. umich.edu

The reaction proceeds via the formation of a geminal diol or a related intermediate from the aldehyde, which is then fluorinated. The use of NMe4F and PBSF in a solvent like tetrahydrofuran (B95107) (THF) at room temperature provides a viable method for this transformation. umich.edu

Stage 2: Conversion to the Methanethiol

Once 1-bromo-3-(difluoromethyl)benzene (B1272475) is obtained, the next step is the introduction of the methanethiol group. A common strategy for this involves a Grignard reaction followed by quenching with elemental sulfur. The bromo-difluoromethylbenzene can be converted to the corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent. This organometallic intermediate is then reacted with elemental sulfur (S8) to form a magnesium thiolate salt. Subsequent acidic workup protonates the thiolate to yield the desired this compound.

An alternative to the Grignard route is the conversion of the bromo-difluorobenzene to the corresponding benzyl (B1604629) halide, followed by substitution with a thiolating agent. For instance, the bromodifluoromethylbenzene can be subjected to a lithiation reaction followed by quenching with paraformaldehyde to yield [3-(difluoromethyl)phenyl]methanol. This alcohol can then be converted to the corresponding benzyl chloride or bromide using standard halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting benzyl halide can then be reacted with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis to furnish the final product. The reaction of benzyl chloride with ammonium (B1175870) sulfhydrate has also been reported as a method for the synthesis of benzyl mercaptan. google.comgoogle.com

A representative multi-step synthesis is outlined in the table below:

Step Reactant Reagents and Conditions Product Hypothetical Yield
13-BromobenzaldehydeNMe4F, PBSF, THF, rt, 24 h1-Bromo-3-(difluoromethyl)benzene70-80%
21-Bromo-3-(difluoromethyl)benzeneMg, THF, reflux3-(Difluoromethyl)phenylmagnesium bromide85-95%
33-(Difluoromethyl)phenylmagnesium bromide1. S8, THF, 0 °C to rt; 2. HCl (aq)This compound60-70%

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by minimizing intermediate isolation and purification steps. While a specific one-pot synthesis for this compound has not been reported, a hypothetical one-pot procedure can be designed based on known transformations.

A potential one-pot strategy could involve the in situ generation of a reactive intermediate that undergoes sequential reactions. For instance, starting from [3-(difluoromethyl)phenyl]methanol, a one-pot conversion to the thiol could be explored. The alcohol could first be converted to the corresponding benzyl halide in situ using a reagent like thionyl chloride. Without isolation, a thiolating agent such as sodium thiomethoxide or thiourea could be added to the reaction mixture to effect the nucleophilic substitution and form the desired methanethiol.

The efficiency of such a one-pot process would be highly dependent on the compatibility of the reagents and reaction conditions. Careful optimization of solvent, temperature, and the order of reagent addition would be crucial to minimize side reactions and maximize the yield of the target compound. One-pot syntheses of benzothioamides from benzyl mercaptans and amines have been reported, suggesting the feasibility of sequential reactions involving thiols. researchgate.net

Reactant Reagents and Conditions (Hypothetical One-Pot) Product Potential Advantages
[3-(Difluoromethyl)phenyl]methanol1. SOCl2, Toluene, rt; 2. NaSH, DMF, 60 °CThis compoundReduced workup, time and solvent savings

Novel Approaches to the Synthesis of this compound

Recent advancements in synthetic methodology offer new avenues for the synthesis of complex molecules like this compound, with a focus on catalysis, continuous processing, and green chemistry.

Catalytic methods can provide milder reaction conditions, higher selectivity, and improved atom economy. For the synthesis of this compound, catalytic approaches could be employed at various stages.

The introduction of the thiol group could be achieved through a transition metal-catalyzed cross-coupling reaction. For example, if 3-(difluoromethyl)phenylboronic acid is prepared, a copper-catalyzed coupling with a sulfur source could be a viable route. Copper-catalyzed C-S bond formation is a well-established method for the synthesis of aryl sulfides and related compounds. mdpi.com

Another catalytic approach could involve the direct C-H functionalization of 1-(difluoromethyl)benzene. While challenging, the development of catalysts for the direct thiolation of aromatic C-H bonds is an active area of research and could provide a highly efficient route to the target molecule.

Catalytic Approach Starting Material Catalyst System (Example) Potential Advantages
C-S Cross-Coupling3-(Difluoromethyl)phenylboronic acidCuI / ligandGood functional group tolerance
Direct C-H Thiolation1-(Difluoromethyl)benzeneRhodium or Palladium catalystHigh atom economy, fewer steps

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a continuous flow process.

A multi-step flow synthesis could be designed where each reaction step is carried out in a separate reactor module. For instance, the deoxyfluorination of 3-bromobenzaldehyde could be performed in a packed-bed reactor containing a supported fluorinating agent. The output from this reactor could then be directly fed into a second reactor for the Grignard formation and subsequent reaction with sulfur. The use of microreactors can enhance the safety of handling hazardous reagents and intermediates. The application of flow chemistry in organic synthesis is a rapidly growing field with demonstrated success in multi-step syntheses. thieme.deillinois.edu

Flow Chemistry Application Key Features Potential Benefits
Multi-step continuous synthesisModular reactors for each stepEnhanced safety, improved reproducibility, ease of scale-up
Photochemical flow reactionUse of a photoflow reactor for radical reactionsMild reaction conditions, unique reactivity

Applying the principles of green chemistry to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste.

One green approach would be to explore the use of more environmentally benign fluorinating agents. The development of solid-supported fluorinating reagents could simplify purification and reduce waste. Similarly, for the thiolation step, using odorless thiol surrogates or developing catalytic methods that avoid the use of stoichiometric and often toxic reagents would be beneficial. The use of greener solvents, such as bio-based solvents, or even performing reactions in aqueous micelles, are also key aspects of green chemistry. rsc.orgresearchgate.netmdpi.com

The design of a synthetic route with a high atom economy is another important consideration. Catalytic C-H activation routes, if developed, would represent a significant step towards a greener synthesis by eliminating the need for pre-functionalized starting materials.

Green Chemistry Principle Application in Synthesis Example
Use of Safer ReagentsReplacing hazardous fluorinating agentsSolid-supported fluorinating reagents
Atom EconomyMaximizing the incorporation of starting materials into the final productDirect C-H functionalization
Use of Renewable FeedstocksStarting from bio-based materials (if applicable)N/A for this specific target
Design for Energy EfficiencyUsing milder reaction conditionsCatalytic reactions at lower temperatures

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

No published studies were found that specifically investigate the optimization of reaction conditions for the synthesis of this compound. Research on analogous benzyl thiols suggests that key parameters for optimization would likely include the choice of sulfur source (e.g., sodium hydrosulfide, thiourea followed by hydrolysis), solvent, temperature, base, and reaction time. However, without experimental data specific to the difluoromethyl-substituted compound, any discussion would be speculative and fall outside the scope of this article.

Scalability Considerations in the Production of this compound

There is no available information in the public domain regarding the scalability of this compound production. A scalability assessment would typically involve addressing challenges such as managing the heat generated by the reaction (exothermicity), ensuring efficient mixing, handling potentially hazardous reagents and intermediates on a large scale, and developing cost-effective purification methods. As no pilot-plant or industrial-scale synthesis has been described in the literature, a discussion on these considerations is not possible.

Chemical Reactivity and Transformational Chemistry of 3 Difluoromethyl Phenyl Methanethiol

Reactivity of the Thiol Moiety

The thiol (-SH) group is well-known for its nucleophilicity and its susceptibility to oxidation, making it a versatile handle for various chemical modifications.

The sulfhydryl group of [3-(Difluoromethyl)phenyl]methanethiol can readily act as a nucleophile, particularly in its deprotonated thiolate form. This reactivity is harnessed in several key transformations, most notably S-alkylation and conjugate addition reactions.

S-Alkylation: In the presence of a base, the thiol proton is abstracted to form a potent thiolate nucleophile. This thiolate can then react with various electrophiles, such as alkyl halides, to form thioethers. This reaction, often proceeding via an SN2 mechanism, is a fundamental method for carbon-sulfur bond formation. The reaction is generally efficient and tolerates a wide range of functional groups on the alkylating agent. nih.govd-nb.inforesearchgate.net

Representative S-Alkylation Reactions

Electrophile Base Product
Methyl Iodide K₂CO₃ 3-(Difluoromethyl)phenylsulfane
Benzyl (B1604629) Bromide NaH Benzyl([3-(difluoromethyl)phenyl]methyl)sulfane

Michael Addition: The thiolate derived from this compound can also participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction leads to the formation of a new carbon-sulfur bond at the β-position of the acceptor molecule. The reaction is typically catalyzed by a base and proceeds readily with various Michael acceptors like acrylates, enones, and acrylonitriles.

Examples of Michael Addition Reactions

Michael Acceptor Catalyst Product
Methyl Acrylate DBU Methyl 3-(([3-(difluoromethyl)phenyl]methyl)thio)propanoate
Acrylonitrile NaOH 3-(([3-(Difluoromethyl)phenyl]methyl)thio)propanenitrile

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state and is readily oxidized. The extent of oxidation can be controlled by the choice of the oxidizing agent, leading to disulfides, sulfinic acids, or sulfonic acids. biolmolchem.comacs.orgresearchgate.netyoutube.com

Oxidation to Disulfides: Mild oxidizing agents, such as molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine, facilitate the coupling of two thiol molecules to form a disulfide. biolmolchem.comresearchgate.netlibretexts.org This transformation is a common and often spontaneous reaction for thiols.

Oxidation to Sulfonic Acids: Stronger oxidizing agents, such as concentrated hydrogen peroxide, potassium permanganate, or nitric acid, can oxidize the thiol group further to a sulfonic acid. researchgate.netyoutube.com This transformation involves the formation of intermediate oxidation states like sulfenic and sulfinic acids. The resulting sulfonic acid is a highly polar and acidic functional group.

Oxidation Products of this compound

Oxidizing Agent Product
I₂, H₂O Bis([3-(difluoromethyl)phenyl]methyl) disulfide
H₂O₂ (excess) [3-(Difluoromethyl)phenyl]methanesulfonic acid

The thiol group can also participate in radical reactions. A key example is the thiol-ene reaction, which involves the addition of the S-H bond across a carbon-carbon double or triple bond. wikipedia.orgacsgcipr.orgfiveable.me

Thiol-Ene Reaction: This reaction is typically initiated by a radical initiator (e.g., AIBN) or UV light, which generates a thiyl radical (RS•) from the thiol. nih.gov This radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. Subsequent hydrogen abstraction from another thiol molecule propagates the radical chain and yields the thioether product. wikipedia.orgfiveable.meresearchgate.net This "click chemistry" reaction is known for its high efficiency, stereoselectivity, and tolerance of various functional groups. wikipedia.org

The general mechanism proceeds as follows:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol, forming a thiyl radical.

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the final product and regenerating a thiyl radical.

Termination: Two radicals combine to terminate the chain reaction.

Products of Thiol-Ene Radical Addition

Alkene Initiator Product
Styrene AIBN, heat 3-(Difluoromethyl)phenylsulfane
1-Octene UV light 3-(Difluoromethyl)phenylsulfane

Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CHF₂) group is a bioisostere of hydroxyl, thiol, or amine groups and can significantly influence a molecule's pharmacokinetic properties. organic-chemistry.org While generally stable, this group can undergo specific chemical transformations.

The acidic proton of the difluoromethyl group allows for its deprotonation to form a difluoro-substituted carbanion, which can then react with various electrophiles. acs.org Additionally, the aromatic ring can be functionalized via cross-coupling reactions.

Deprotonation and Electrophilic Quenching: Strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium, can deprotonate the difluoromethyl group to generate a nucleophilic species. This intermediate can be trapped with a range of electrophiles, enabling the synthesis of more complex fluorinated molecules. acs.org

Metal-Catalyzed Cross-Coupling: The aromatic ring of this compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org These reactions typically require the pre-functionalization of the aromatic ring with a halide or a boronic acid/ester.

Functionalization of the Difluoromethylarene Core

Reaction Type Reagents Product
Deprotonation-Alkylation 1. LDA, THF, -78 °C; 2. CH₃I 1-(1,1-Difluoroethyl)-3-(mercaptomethyl)benzene

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the difluoromethyl group generally stable and resistant to cleavage. rsc.org However, under specific conditions, C-F bond activation can be achieved.

General Stability: The C-F bonds in the difluoromethyl group are highly resistant to common chemical reagents and reaction conditions, contributing to the metabolic stability of molecules containing this moiety.

C-F Bond Activation: While challenging, the activation of C-F bonds can be accomplished using strong Lewis acids, transition metal complexes, or electrochemical methods. rsc.orgrsc.orgnih.govresearchgate.net These methods can lead to the substitution of one or more fluorine atoms, providing a route to partially fluorinated or non-fluorinated products. For instance, treatment with a strong Lewis acid can promote the elimination of a fluoride (B91410) ion to generate a difluorinated carbocationic intermediate that can then undergo further reactions. nih.govresearchgate.net

Aromatic Ring Functionalization and Derivatization

The functionalization of the phenyl ring in this compound is governed by the interplay of the electronic properties of its two substituents. The methanethiol (B179389) group, through its methylene (B1212753) spacer, acts as a weak electron-donating group, while the difluoromethyl group is a potent electron-withdrawing group.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The reaction's rate and regioselectivity are dictated by the existing substituents.

Directing Effects :

Methanethiol (-CH₂SH) group : This group is considered a weak activating group and an ortho, para-director. The sulfur atom's lone pairs can participate in resonance, but this effect is insulated by the methylene (-CH₂) spacer. Its primary influence is weak activation via hyperconjugation and induction.

Difluoromethyl (-CHF₂) group : This is a strongly deactivating group due to the powerful inductive electron-withdrawing effect of the two fluorine atoms. youtube.com Consequently, it acts as a meta-director. youtube.comwikipedia.org

Predicted Reactivity and Regioselectivity : The presence of the strongly deactivating -CHF₂ group is expected to make the aromatic ring significantly less nucleophilic, rendering electrophilic aromatic substitution reactions sluggish compared to benzene. youtube.com In terms of regioselectivity, the directing effects of the two groups must be considered. The -CH₂SH group directs incoming electrophiles to positions 2, 4, and 6, while the -CHF₂ group at position 3 directs to positions 5 and 1 (which is already substituted).

The most probable sites for substitution are positions 4 and 6, which are activated by the ortho, para-directing -CH₂SH group. Position 2 is also activated but is sterically hindered by the adjacent methanethiol group. Position 5 is meta to both groups and thus highly deactivated. Therefore, EAS reactions are predicted to yield a mixture of 4- and 6-substituted products, with the reaction requiring forcing conditions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

ReactionReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃1-(Bromomethyl)-4-bromo-2-(difluoromethyl)benzene & 1-(Bromomethyl)-2-bromo-6-(difluoromethyl)benzene
NitrationHNO₃, H₂SO₄1-(Difluoromethyl)-4-(mercaptomethyl)-2-nitrobenzene & 1-(Difluoromethyl)-2-(mercaptomethyl)-4-nitrobenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃Reaction unlikely to proceed due to strong deactivation of the ring.

Metal-Catalyzed Cross-Coupling Reactions on the Phenyl Ring

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require an aryl halide or triflate as a coupling partner. d-nb.info Therefore, to perform such reactions on the phenyl ring of this compound, the ring must first be functionalized, for instance, through electrophilic halogenation as described previously.

Assuming the successful synthesis of a derivative such as 4-bromo-1-(difluoromethyl)-2-(mercaptomethyl)benzene, this substrate could then participate in a variety of palladium-catalyzed cross-coupling reactions.

Table 2: Plausible Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Reaction NameCoupling PartnerTypical CatalystBond FormedProduct Class
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseC(aryl)-C(aryl)Biaryl derivative
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃C(aryl)-C(alkenyl)Stilbene derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuIC(aryl)-C(alkynyl)Arylalkyne derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligandC(aryl)-NArylamine derivative

Ortho-Directed Metallation and Functionalization

Directed ortho-metalation (DoM) is a potent strategy for regioselective functionalization that utilizes a directing metalation group (DMG) to guide deprotonation to the adjacent ortho position using a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org

For this compound, the methanethiol group possesses an acidic proton. This proton would be instantly removed by an organolithium base like n-butyllithium to form a lithium thiolate. This in situ-formed lithium thiolate (-CH₂SLi) can then serve as the directing group. Based on studies of similar substrates, the thiolate is expected to direct lithiation to the sterically accessible ortho-position, C2. illinois.edu The lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position.

Table 3: Potential Products from Directed ortho-Metalation and Electrophilic Quench

Step 1 ReagentsStep 2 Electrophile (E⁺)Functional Group Introduced
2.2 eq. n-BuLi, THF, -78 °CI₂-I (Iodo)
2.2 eq. n-BuLi, THF, -78 °CCO₂ then H⁺-COOH (Carboxylic acid)
2.2 eq. n-BuLi, THF, -78 °CDMF-CHO (Aldehyde)
2.2 eq. n-BuLi, THF, -78 °C(CH₃)₂SO₄-CH₃ (Methyl)

Investigations into Reaction Mechanisms and Kinetics

While no specific mechanistic or kinetic studies have been published for this compound, the mechanisms of its potential transformations can be inferred from established models.

Electrophilic Aromatic Substitution : The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

Formation of the Arenium Ion : The aromatic π-system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it temporarily disrupts aromaticity. The stability of this intermediate determines the regioselectivity. The strong electron-withdrawing nature of the -CHF₂ group would destabilize the positive charge of the arenium ion, particularly if the charge is located at the carbon bearing the group (C3) or at positions ortho or para to it (C2, C4, C6). This destabilization explains the deactivating nature of the group and its meta-directing effect.

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. This step is fast. Kinetically, the rate of reaction is expected to be significantly lower than that of benzene due to the deactivating inductive effect of the -CHF₂ group.

Metal-Catalyzed Cross-Coupling : For a hypothetical bromo-derivative, a palladium-catalyzed Suzuki coupling would follow a well-established catalytic cycle:

Oxidative Addition : The low-valent Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Ortho-Directed Metallation : The mechanism relies on a "Complex-Induced Proximity Effect" (CIPE). baranlab.org After initial deprotonation of the thiol, the organolithium reagent (e.g., n-BuLi) forms a coordination complex with the resulting lithium thiolate. This brings the base into close proximity to the C2 proton, lowering the activation energy for its abstraction compared to the other protons on the ring, leading to highly regioselective lithiation.

Derivatization Strategies and Analogue Synthesis Based on 3 Difluoromethyl Phenyl Methanethiol

Synthesis of Thioether Derivatives

The nucleophilic nature of the thiol group in [3-(Difluoromethyl)phenyl]methanethiol allows for the straightforward synthesis of a wide array of thioether derivatives through various carbon-sulfur bond-forming reactions.

Alkylation Reactions:

Standard S-alkylation via nucleophilic substitution (SN2) is a common method to introduce alkyl substituents onto the sulfur atom. The thiol is typically deprotonated with a suitable base to form the more nucleophilic thiolate anion, which then reacts with an alkyl halide.

General Reaction Scheme for Alkylation:

Ar-CH2SH + Base → Ar-CH2S-

Ar-CH2S- + R-X → Ar-CH2S-R + X-

Where Ar = 3-(Difluoromethyl)phenyl, R = Alkyl group, X = Halide

Reactant 1Reactant 2BaseSolventProduct
This compoundMethyl IodideSodium HydrideTetrahydrofuran (B95107)3-(Difluoromethyl)benzyl methyl sulfide (B99878)
This compoundEthyl BromidePotassium CarbonateAcetonitrile3-(Difluoromethyl)benzyl ethyl sulfide
This compoundBenzyl (B1604629) ChlorideCesium CarbonateN,N-DimethylformamideBenzyl 3-(difluoromethyl)benzyl sulfide

Arylation Reactions:

The formation of aryl thioethers from this compound can be achieved through metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems are commonly employed for this transformation, reacting the thiol with aryl halides or triflates.

Palladium-Catalyzed Arylation:

Ar-CH2SH + Ar'-X + Base → Ar-CH2S-Ar' (in the presence of a Palladium catalyst and ligand)

Where Ar = 3-(Difluoromethyl)phenyl, Ar' = Aryl group, X = Halide or Triflate

A study on palladium-catalyzed difluoromethylthiolation of heteroaryl halides has demonstrated the feasibility of such couplings, suggesting that similar conditions could be applied for the arylation of this compound. nih.gov

Aryl HalideCatalystLigandBaseSolvent
IodobenzenePd2(dba)3XantphosDBUDioxane
4-BromotoluenePd(OAc)2BINAPCs2CO3Toluene
2-ChloropyridinePdCl2(dppf)dppfK3PO4Dimethylacetamide

This compound can serve as a key precursor for the synthesis of various sulfur-containing heterocycles, which are prevalent motifs in many biologically active compounds.

Benzothiophenes:

Substituted benzothiophenes can be synthesized through several routes. One common method involves the reaction of a thiol with a suitably substituted ortho-haloaryl precursor, followed by intramolecular cyclization. For instance, this compound could react with 2-fluorobenzaldehyde, followed by acid-catalyzed cyclization to yield a benzothiophene (B83047) derivative. The synthesis of benzothiophenes from o-halovinylbenzenes and a sulfur source is a known transformation. organic-chemistry.org

Thiazoles:

The Hantzsch thiazole (B1198619) synthesis is a classic method for the formation of the thiazole ring. This involves the reaction of a thioamide with an α-haloketone. While not a direct application of this compound, its derivatives, such as the corresponding thioamide, could be utilized in this reaction. A more direct approach could involve the reaction of this compound with a suitable nitrogen-containing precursor. The synthesis of thiazole derivatives from epoxy-ketones and thiourea (B124793) derivatives in acetic acid has been reported. nih.gov

Thiadiazoles:

1,3,4-Thiadiazoles can be synthesized from the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.br Derivatives of this compound, such as the corresponding acyl chloride or carboxylic acid, could be reacted with thiosemicarbazide (B42300) to form the thiadiazole ring. The synthesis of thiadiazoles through the reaction of hydrazonoyl halides with methyl hydrogen phenyl carbonimidodithioate has also been described. researchgate.net

Synthesis of Sulfoxide and Sulfone Analogues

The thioether derivatives of this compound can be selectively oxidized to the corresponding sulfoxides and sulfones. These oxidized analogues often exhibit altered physicochemical properties and biological activities. A simple and efficient protocol for the oxidation of difluoromethyl sulfides to their corresponding sulfoxides without over-oxidation to sulfones has been developed using trifluoroperacetic acid (TFPAA) prepared in situ. nih.gov

General Reaction Scheme for Oxidation:

Ar-CH2S-R + [O] → Ar-CH2S(O)-R (Sulfoxide)

Ar-CH2S-R + 2[O] → Ar-CH2S(O)2-R (Sulfone)

Where Ar = 3-(Difluoromethyl)phenyl, R = Alkyl or Aryl group

Thioether SubstrateOxidizing AgentSolventProduct
3-(Difluoromethyl)benzyl methyl sulfidem-CPBA (1 equiv.)Dichloromethane3-(Difluoromethyl)benzyl methyl sulfoxide
3-(Difluoromethyl)benzyl methyl sulfidem-CPBA (2 equiv.)Dichloromethane3-(Difluoromethyl)benzyl methyl sulfone
3-(Difluoromethyl)benzyl phenyl sulfideHydrogen Peroxide / Acetic AcidAcetic Acid3-(Difluoromethyl)benzyl phenyl sulfoxide
3-(Difluoromethyl)benzyl phenyl sulfideOxone®Methanol/Water3-(Difluoromethyl)benzyl phenyl sulfone

The selective oxidation of thioethers to sulfoxides can be challenging due to over-oxidation to the sulfone. rsc.org However, the use of specific reagents and controlled reaction conditions can achieve high selectivity. For example, using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures generally favors the formation of the sulfoxide. In contrast, using an excess of a strong oxidizing agent will lead to the sulfone. chinesechemsoc.org

Incorporation into Complex Molecular Architectures

The this compound motif is a valuable component for incorporation into more complex molecules, particularly in the field of drug discovery. An example of this is in the synthesis of Kengreal derivatives, where a photoredox copper-catalyzed fluoroalkylation-thiolation of alkenes is utilized. cas.cn This methodology allows for the simultaneous formation of C-S and C-Rf bonds, providing access to complex fluorinated alkylthio compounds.

The incorporation of this scaffold can be achieved through the various derivatization strategies discussed previously, where the resulting thioether, sulfoxide, or heterocyclic derivative is a part of a larger, more intricate molecular structure.

Library Synthesis Approaches Utilizing this compound as a Core Scaffold

The development of chemical libraries based on a common scaffold is a powerful strategy in drug discovery for the systematic exploration of structure-activity relationships. This compound is an excellent candidate for such an approach due to the versatile reactivity of its thiol group.

Solid-Phase Synthesis:

Solid-phase synthesis offers a highly efficient method for the generation of compound libraries. This compound could be anchored to a solid support, for instance, through an ester or amide linkage if the phenyl ring is appropriately functionalized. The thiol group would then be available for a variety of reactions, such as alkylation, arylation, or Michael addition, with a diverse set of building blocks. After the desired modifications, the final compounds can be cleaved from the resin.

Combinatorial Chemistry:

In a combinatorial approach, a "split-and-pool" strategy could be employed. The resin-bound scaffold would be split into multiple portions, with each portion undergoing a different reaction at the thiol group. The portions would then be pooled, mixed, and split again for a subsequent round of reactions at another functionalization point (if present). This process allows for the rapid generation of a large number of unique compounds.

Library Synthesis StepReagents and Conditions
Scaffold Immobilization [3-(Difluoromethyl)-4-hydroxyphenyl]methanethiol + Wang resin, DIC, DMAP, DMF
Diversification (Alkylation) Split resin into pools; Pool A: Methyl iodide, NaH, THF; Pool B: Ethyl bromide, K2CO3, ACN; Pool C: Benzyl chloride, Cs2CO3, DMF
Cleavage from Resin Trifluoroacetic acid in Dichloromethane

Computational and Theoretical Investigations of 3 Difluoromethyl Phenyl Methanethiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For [3-(Difluoromethyl)phenyl]methanethiol, methods like Density Functional Theory (DFT) are particularly well-suited to provide a balance between computational cost and accuracy. nih.gov Functionals such as B3LYP or the M06-2X are often employed with basis sets like 6-311++G(d,p) to accurately model the geometry and electronic properties of organofluorine and organosulfur compounds. wayne.edumdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity. The distribution of these orbitals is also informative; for instance, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character and its role in oxidation reactions.

Furthermore, calculations can provide a detailed map of the electrostatic potential (ESP), highlighting regions of positive and negative charge on the molecular surface. This is crucial for predicting non-covalent interactions, such as hydrogen bonding or S–H/π interactions, and for understanding how the molecule will interact with other chemical species. nih.govresearchgate.net Atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, quantify the electron distribution and provide further insight into reactive sites. rsc.org

Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-311++G(d,p) level of theory. (Illustrative Data)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D
NBO Charge on Sulfur-0.08 e
NBO Charge on Thiol Hydrogen+0.15 e

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, this includes modeling reactions such as the homolytic cleavage of the S-H bond, deprotonation to form the thiolate, and oxidation pathways. nih.govnih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. Transition state theory allows for the calculation of activation energies (ΔG‡), which are crucial for predicting reaction rates. rsc.org For example, modeling the abstraction of the thiol hydrogen by a radical species would involve locating the transition state structure for this process. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming events. acs.orgresearchgate.net

A common reaction pathway for thiols is their oxidation to form sulfenic acids and ultimately disulfides. nih.govnih.gov Computational modeling can elucidate the step-by-step mechanism, for instance, in the reaction with an oxidant like hydrogen peroxide. This involves identifying intermediates and the transition states that connect them, providing insights that can be difficult to obtain experimentally. gdut.edu.cnnih.gov The influence of the difluoromethyl substituent on the activation barriers for these reactions can be systematically evaluated, providing a quantitative understanding of its electronic effect on reactivity.

Table 2: Calculated Activation Energies for Key Reactions of this compound. (Illustrative Data)
ReactionTransition StateCalculated ΔG‡ (kcal/mol)
S-H HomolysisStretched S-H bond85.2
H-abstraction by •OH[R-S--H--OH]‡5.1
Thiolate formation (aq.)Proton transfer to H₂O9.8

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. This compound has several rotational degrees of freedom, primarily around the C(aryl)-CH₂ and CH₂-SH bonds. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers between them.

Potential energy surface (PES) scans, where the energy is calculated as a function of a specific dihedral angle, are a common computational technique to explore conformational space. This can reveal the most stable orientations of the methanethiol (B179389) group relative to the phenyl ring. For sulfur-containing rings, twist and envelope structures are common stable conformations. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. researchgate.netnih.gov By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the conformational landscape and provide insights into how the molecule behaves in different environments, such as in a solvent. These simulations can reveal the preferred conformations in solution and the timescales of conformational changes, which are crucial for understanding its interactions in a biological or chemical system.

Table 3: Relative Energies of Key Conformers of this compound based on the C(aryl)-C-S-H dihedral angle. (Illustrative Data)
Conformer (Dihedral Angle)Relative Energy (kcal/mol)Population at 298 K (%)
Gauche (~60°)0.0065
Anti (~180°)0.8530
Eclipsed (~0°)3.50 (Transition State)-

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies, often in the form of Quantitative Structure-Activity Relationships (QSAR), aim to correlate structural or electronic features of a series of molecules with their chemical reactivity or biological activity. researchgate.netnih.gov Computational chemistry is essential for generating the molecular descriptors used in these models. mdpi.comresearchgate.net

For this compound, one could perform a systematic computational study on a series of related compounds, for example, by varying the substituent on the phenyl ring or its position. A key reactivity parameter, such as the thiol pKa, the S-H bond dissociation energy, or the rate constant for a specific reaction, could then be correlated with calculated descriptors. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), or topological indices. nih.gov

For instance, a strong correlation might be found between the calculated pKa of substituted benzyl (B1604629) thiols and the Hammett parameter (σ) of the substituent. rsc.orgresearchgate.net Such a study would quantify the electronic influence of the difluoromethyl group on the acidity of the thiol. These models not only provide a deeper understanding of the factors governing reactivity but also have predictive power, enabling the rational design of new molecules with desired properties. qsardb.orguni-bonn.de

Table 4: Comparison of a Calculated Descriptor (Thiol pKa) for a Series of Substituted Phenylmethanethiols to Illustrate Structure-Reactivity Relationships. (Illustrative Data)
CompoundSubstituentCalculated pKa (in silico)
Phenylmethanethiol-H9.6
[4-Methylphenyl]methanethiol4-CH₃9.8
[3-Chlorophenyl]methanethiol3-Cl9.1
This compound3-CHF₂8.9

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The presence of the versatile thiol group in [3-(Difluoromethyl)phenyl]methanethiol is expected to be a focal point for the exploration of new catalytic transformations. One promising area is the use of transition metal photoredox catalysis to engage the thiol in anti-Markovnikov hydrothiolation reactions with olefins. nih.gov This method, which utilizes visible light to generate thiyl radicals, could offer a mild and efficient route to novel thioethers with complex architectures. nih.gov

Furthermore, the development of catalysts for asymmetric transformations is a significant opportunity. Chiral catalysts could enable the enantioselective synthesis of derivatives of this compound, which is crucial for applications in medicinal chemistry where stereochemistry often dictates biological activity. Research into ligands that can effectively coordinate with the sulfur atom to induce stereocontrol will be a key aspect of this endeavor. The modification of heterogeneous nickel catalysts with thiols has been shown to enhance catalytic performance and stability, suggesting another potential research direction for creating robust catalytic systems involving this compound. nih.gov

Future research could focus on the following catalytic approaches:

Catalytic ApproachPotential TransformationSignificance
Photoredox Catalysis Radical thiol-ene reactionsAccess to complex thioethers under mild conditions. nih.gov
Asymmetric Catalysis Enantioselective functionalizationSynthesis of chiral molecules for pharmaceutical applications.
Heterogeneous Catalysis Thiol-modified metal catalystsDevelopment of robust and reusable catalytic systems. nih.gov

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. mdpi.com For a compound like this compound, future research will likely prioritize the development of more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. numberanalytics.comrsc.orgresearchgate.net

One area of focus will be the development of "thiol-free" synthetic approaches to avoid the use of odorous and potentially toxic thiols as starting materials. rsc.org This could involve the use of sustainable thiolating synthons. rsc.org Additionally, exploring bio-based green solvents, such as ethyl lactate, which has been shown to be effective in oxidative coupling reactions of thiols, could significantly reduce the environmental footprint of synthesizing derivatives of this compound. researchgate.net The use of aqueous micelles to facilitate reactions of thiols also presents a green alternative to traditional organic solvents. rsc.org

Key areas for developing sustainable methodologies include:

Sustainability AspectResearch FocusPotential Impact
Alternative Reagents "Thiol-free" thiolating agents. rsc.orgReduced odor and toxicity in synthesis.
Green Solvents Bio-based solvents (e.g., ethyl lactate), water. rsc.orgresearchgate.netLower environmental impact and improved safety.
Catalytic Methods High-efficiency, low-loading catalysts.Waste reduction and improved atom economy. numberanalytics.com

Integration into Automated Synthesis Platforms

The increasing complexity of drug discovery and materials science necessitates high-throughput synthesis and screening. researchgate.net Integrating the synthesis of this compound and its derivatives into automated flow chemistry platforms is a significant emerging opportunity. researchgate.net Automated synthesis offers advantages in terms of reproducibility, efficiency, and safety, particularly when dealing with reactive intermediates. beilstein-journals.org

Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. beilstein-journals.org For the synthesis of pharmaceutical intermediates containing thiols, automated platforms can facilitate rapid library generation for structure-activity relationship (SAR) studies. nih.gov The development of robust protocols for the automated synthesis of this compound derivatives will accelerate the discovery of new bioactive molecules and functional materials. researchgate.net

Future integration will likely involve:

Automation AspectImplementationBenefit
Flow Chemistry Continuous flow reactors for synthesis and derivatization. beilstein-journals.orgEnhanced control, safety, and scalability.
High-Throughput Synthesis Parallel synthesis platforms for library creation.Accelerated discovery of new compounds. researchgate.net
In-line Analysis Integration of analytical techniques for real-time monitoring.Improved process optimization and quality control.

Discovery of Undiscovered Reactivity Patterns

The unique electronic properties conferred by the difluoromethyl group are likely to give rise to novel reactivity patterns for this compound that are yet to be discovered. The electron-withdrawing nature of the CHF2 group can influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, potentially leading to unique outcomes in reactions.

Visible-light-mediated reactions, which have been successful for the S-trifluoromethylation of aromatic thiols, could be explored to uncover new transformations for this compound. chemistryviews.org The difluoromethyl group itself can participate in unique reactions. Research into photocatalytic difluoromethylation reactions of various substrates provides a basis for exploring the reactivity of the difluoromethyl moiety on the aromatic ring. mdpi.com Understanding these fundamental reactivity patterns will be crucial for designing novel synthetic applications for this compound.

Potential areas for reactivity discovery include:

Reactivity AspectResearch DirectionPotential Outcome
Influence of CHF2 Group Studies on the acidity and nucleophilicity of the thiol.Uncovering unique selectivity and reactivity in substitution and addition reactions.
Photocatalysis Exploration of visible-light-induced transformations. chemistryviews.orgDiscovery of novel C-S and C-C bond-forming reactions.
Radical Chemistry Investigation of radical-mediated reactions involving the thiol or difluoromethyl group.Access to novel molecular scaffolds through unconventional bond formations. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for [3-(Difluoromethyl)phenyl]methanethiol, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves difluoromethylation of a phenol precursor followed by thiol functionalization. For example, cesium carbonate-mediated coupling of 3-chloro-4-hydroxyphenyl derivatives with sodium 2-chloro-2,2-difluoroacetate can introduce the difluoromethyl group (risk of gas evolution requires careful pressure management) . Subsequent thiolation via nucleophilic substitution (e.g., using thiourea or NaSH) under inert atmospheres (N₂/Ar) is critical to avoid oxidation. Yields depend on solvent polarity (DMF > DMSO) and temperature control (60–80°C). Purity is enhanced via column chromatography (hexanes/ethyl acetate) and confirmed by ¹H/¹³C NMR .

Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer:
Stability assays should include:

  • pH-dependent degradation studies : Use buffered solutions (pH 2–12) with LC-MS monitoring to detect thiol oxidation (disulfide formation) or hydrolysis (loss of -SH group). Acidic conditions (pH < 4) often accelerate decomposition .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (typically >150°C). Store at –20°C under nitrogen to prolong shelf life .

Advanced: What stereoelectronic effects does the difluoromethyl group impose on the compound’s conformation, and how does this affect ligand-protein interactions?

Answer:
The CF₂H group induces a gauche effect, biasing the C–S bond conformation and altering molecular dipole moments. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal this conformational preference enhances hydrophobic interactions in binding pockets while reducing basicity of adjacent amines, as shown in fluorinated drug analogs . X-ray crystallography (referencing Cambridge Structural Database entries) can validate docking poses, particularly in enzymes like cytochrome P450, where fluorine’s electronegativity modulates metabolic resistance .

Advanced: How do conflicting data on the compound’s reactivity in cross-coupling reactions arise, and how can they be resolved?

Answer:
Contradictions in Suzuki-Miyaura coupling yields (e.g., aryl bromide vs. iodide precursors) often stem from:

  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in sterically hindered systems .
  • Thiol interference : The -SH group can poison Pd catalysts; temporary protection (e.g., as a thioether) is advised. Post-reaction deprotection with TFA/Et₃SiH restores functionality .
    Methodological resolution involves kinetic studies (monitoring by ¹⁹F NMR) and comparing turnover numbers (TONs) across catalyst systems .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

  • LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM transitions for m/z 192→109 (characteristic CF₂H loss). Limit of detection (LOD) <1 ng/mL .
  • Derivatization : React with Ellman’s reagent (DTNB) to form UV-active TNB-thiolate (λmax = 412 nm), ideal for spectrophotometric quantification in cell lysates .

Advanced: What role does the difluoromethylthio (-SCF₂H) moiety play in modulating the compound’s pharmacokinetics compared to non-fluorinated analogs?

Answer:
The -SCF₂H group enhances metabolic stability by resisting glutathione-mediated thiol oxidation. In vivo studies in rodents show a 2.3-fold increase in half-life (t₁/₂) compared to -SCH₃ analogs. This is attributed to fluorine’s inductive effects, which lower sulfur’s nucleophilicity and reduce CYP450-mediated metabolism . ADMET profiling (e.g., LogP reduction by 0.5 units vs. -SCH₃) further confirms improved bioavailability .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Ventilation : Use fume hoods due to volatile thiol emissions (pungent odor; OSHA PEL = 0.5 ppm).
  • Personal protective equipment (PPE) : Nitrile gloves and gas-tight goggles to prevent dermal/ocular exposure.
  • Spill management : Neutralize with 10% NaHCO₃ solution to mitigate acidic degradation products .

Advanced: How can researchers reconcile discrepancies in reported biological activity data for this compound across different assay platforms?

Answer:
Discrepancies often arise from:

  • Assay interference : Thiol reactivity with assay components (e.g., false positives in fluorescence-based screens). Use orthogonal assays (SPR, ITC) for validation .
  • Membrane permeability : LogD adjustments (via prodrug strategies) improve consistency in cell-based vs. cell-free assays. For example, acetyl-protected derivatives show aligned IC₅₀ values in both systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.